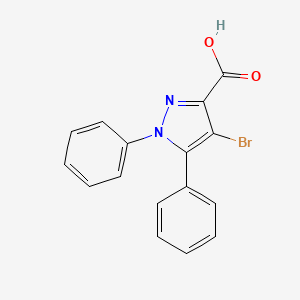

4-溴-1,5-二苯基-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is a heteroaryl halide .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

Pyrazole is a five-membered heterocyclic aromatic ring molecule with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid would be similar, with additional bromo and phenyl groups attached.Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including condensations with ketones and aldehydes, dehydrogenative coupling reactions with diols, and [3+2] cycloaddition reactions with azodicarboxylates .科学研究应用

合成和表征

- 化合物合成:4-溴-1,5-二苯基-1H-吡唑-3-羧酸衍生物已针对各种科学应用合成。一项研究详细介绍了由乙基 4,5-二氧代-2-苯基-4,5-二氢呋喃-3-羧酸酯和 1-亚苄基-2-苯基肼合成的此类化合物,得到各种取代的吡唑二羧酸衍生物 (Kasımoğulları & Arslan, 2010)。

化学反应性和功能化

- 反应性研究:对该化合物及其衍生物反应性的研究包括探索它们与羟胺和氨基甲酸酯的反应,从而产生新型 N-取代吡唑甲酰胺和羧酸酯 (Korkusuz & Yıldırım, 2010)。

潜在的药物应用

- 抗糖尿病特性:2020 年的一项研究合成了 1,3-二苯基-吡唑-4-羧酸及其噻唑衍生物,研究了它们作为 α-淀粉酶和 α-葡萄糖苷酶抑制剂的效率,表明了潜在的抗糖尿病应用。与标准药物相比,这些化合物表现出有希望的体外抗糖尿病活性 (应用化学中的生物界面研究,2020)。

结构和分子研究

- 晶体结构和分子组装:2013 年的一项研究合成了各种吡唑化合物,包括 4-溴-1,5-二苯基-1H-吡唑-3-羧酸的衍生物。这些化合物的结构通过 X 射线单晶结构测定表征,提供了对它们的分子结构的见解 (Loh 等,2013)。

抗菌活性

- 抗菌研究:另一项研究合成了 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸的衍生物,并评估了它们对革兰氏阳性菌和革兰氏阴性菌的抗菌活性。一种特定的衍生物,磺酰胺衍生物,表现出显着的抗菌活性 (Bildirici、Şener 和 Tozlu,2007)。

未来方向

作用机制

Target of Action

Pyrazole derivatives, which include this compound, have been known to exhibit diverse pharmacological effects . They have been associated with antibacterial, antifungal, and hypoglycemic activities . Some pyrazole derivatives have also shown potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some 4-substituted pyrazoles have been shown to inhibit liver alcohol dehydrogenase .

Biochemical Pathways

For example, their antileishmanial and antimalarial activities suggest an impact on the life cycle of these parasites .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability .

Result of Action

The inhibition of certain enzymes and the potential antimicrobial and antiparasitic effects suggest that it could lead to the disruption of essential biological processes in target organisms .

属性

IUPAC Name |

4-bromo-1,5-diphenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-13-14(16(20)21)18-19(12-9-5-2-6-10-12)15(13)11-7-3-1-4-8-11/h1-10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGRVVPIMHFYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-ethyl-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2995348.png)

![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2995355.png)

![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)

![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)

![1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2995359.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2995363.png)